methyl 4-chloro-2-isothiocyanatobenzoate
Overview
Description
Methyl 4-chloro-2-isothiocyanatobenzoate: is an organic compound with the molecular formula C9H6ClNO2S. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an isothiocyanate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2-isothiocyanatobenzoate can be synthesized through the reaction of methyl 4-chloro-2-aminobenzoate with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-chloro-2-isothiocyanatobenzoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Major Products:
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Benzoates: Formed from nucleophilic substitution reactions at the chlorine atom.
Scientific Research Applications
Chemistry: Methyl 4-chloro-2-isothiocyanatobenzoate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, allowing for the labeling and detection of specific proteins in complex mixtures.
Medicine: this compound has potential applications in drug development. It is used in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-chloro-2-aminobenzoate: A precursor in the synthesis of methyl 4-chloro-2-isothiocyanatobenzoate.
Methyl 4-chloro-2-nitrobenzoate: Another derivative of benzoic acid with different functional groups.
Methyl 4-chloro-2-hydroxybenzoate: A compound with a hydroxyl group instead of an isothiocyanate group.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an isothiocyanate group on the benzoate ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
methyl 4-chloro-2-isothiocyanatobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-3-2-6(10)4-8(7)11-5-14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBTUUTHIRHNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)N=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.